3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde chemical properties
3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde chemical properties
An In-depth Technical Guide to 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. Pyrazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This document details the compound's core chemical and physical properties, provides an in-depth, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, explores its chemical reactivity, and discusses its applications as a versatile intermediate in drug discovery and materials science. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this valuable molecular building block.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. Consequently, pyrazole derivatives have been successfully developed into drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2][4] The compound 3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde embodies the potential of this scaffold, incorporating three key functional elements: the biologically active pyrazole core, a nitrophenyl group for modulating electronic properties and potential bioactivity, and a highly reactive carbaldehyde handle for extensive synthetic diversification.
Core Compound Analysis: 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde
A thorough understanding of the fundamental properties of a synthetic building block is critical for its effective application. This section outlines the structural, physicochemical, and spectroscopic characteristics of the title compound.
Nomenclature and Structure
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Systematic IUPAC Name: 3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde
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Molecular Formula: C₁₀H₇N₃O₃
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Molecular Weight: 217.18 g/mol
Caption: Molecular structure of 3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde.
Physicochemical Properties
The empirical properties of the compound are summarized below. Data for related analogs suggests it is a stable, crystalline solid.[5]
| Property | Value | Source/Justification |
| Appearance | Yellowish solid | Expected due to the conjugated nitrophenyl chromophore.[5] |
| Molecular Formula | C₁₀H₇N₃O₃ | Calculated from structure. |
| Molecular Weight | 217.18 g/mol | Calculated from formula. |
| Melting Point | Not specified; likely >200 °C | Related compounds exhibit high melting points.[5] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, chloroform. | Based on analogs like 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[6] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The expected data, based on established principles and data from structurally similar molecules, are presented below.[5][7]
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR (in DMSO-d₆) | Aldehyde proton (-CHO) | δ 9.9 - 10.2 ppm (singlet) |
| Pyrazole N-H | δ 13.0 - 14.0 ppm (broad singlet) | |
| Pyrazole C5-H | δ 8.5 - 8.8 ppm (singlet) | |
| Nitrophenyl H (ortho to NO₂) | δ 8.3 - 8.4 ppm (doublet, J ≈ 8.8 Hz) | |
| Nitrophenyl H (meta to NO₂) | δ 8.1 - 8.2 ppm (doublet, J ≈ 8.8 Hz) | |
| ¹³C NMR (in DMSO-d₆) | Aldehyde Carbonyl (C=O) | δ 184 - 186 ppm |
| Pyrazole C3, C5 | δ 150 - 155 ppm, δ 138 - 142 ppm | |
| Pyrazole C4 | δ 118 - 122 ppm | |
| Nitrophenyl C (ipso-NO₂) | δ 147 - 149 ppm | |
| Nitrophenyl C (ipso-Pyrazole) | δ 135 - 138 ppm | |
| IR (KBr pellet) | N-H stretch (pyrazole) | 3100 - 3300 cm⁻¹ (broad) |
| C-H stretch (aromatic) | 3050 - 3150 cm⁻¹ | |
| C=O stretch (aldehyde) | 1690 - 1705 cm⁻¹ (strong) | |
| C=N, C=C stretch | 1590 - 1610 cm⁻¹ | |
| N-O stretch (asymmetric) | 1515 - 1535 cm⁻¹ (very strong) | |
| N-O stretch (symmetric) | 1340 - 1355 cm⁻¹ (very strong) | |
| Mass Spec (ESI+) | [M+H]⁺ | m/z 218.05 |
Synthesis and Purification
The synthesis of pyrazole-4-carbaldehydes is most reliably achieved through the Vilsmeier-Haack reaction.[5][8] This method is advantageous as it facilitates both the cyclization to form the pyrazole ring and the C4-formylation in a one-pot procedure from a readily available hydrazone precursor.[9][10]
Primary Synthetic Route: The Vilsmeier-Haack Reaction
The reaction proceeds by treating the hydrazone of 4'-nitroacetophenone with the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide). The reagent acts as an electrophile, leading to a double formylation and subsequent cyclization to yield the final product.[5] The choice of this pathway is dictated by its high efficiency and functional group tolerance.
Detailed Experimental Protocol
Step 1: Synthesis of 4'-Nitroacetophenone Hydrazone
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To a solution of 4'-nitroacetophenone (10 mmol) in ethanol (50 mL), add hydrazine hydrate (12 mmol, 1.2 equiv.).
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Add 3-4 drops of glacial acetic acid as a catalyst.
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Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature. The hydrazone product will typically precipitate.
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Filter the solid, wash with cold ethanol, and dry under vacuum. The product is usually carried forward without further purification.
Step 2: Vilsmeier-Haack Cyclization and Formylation
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In a three-neck flask equipped with a dropping funnel and condenser, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 30 mmol, 3 equiv.) to ice-cold, anhydrous dimethylformamide (DMF, 20 mL). Stir for 30 minutes at 0-5°C.
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Slowly add a solution of 4'-nitroacetophenone hydrazone (10 mmol) in DMF (10 mL) to the pre-formed Vilsmeier reagent.
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After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 4-6 hours.[5] Monitor by TLC until the starting material is consumed.
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Cool the mixture to room temperature and carefully pour it onto crushed ice (200 g) with vigorous stirring.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.
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The solid product, 3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, will precipitate.
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Stir the suspension for 1 hour, then filter the crude product. Wash thoroughly with water and dry.
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Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or acetic acid) to yield the pure product.
Purification and Characterization Workflow
Caption: Standard workflow for the purification and validation of the final compound.
Chemical Reactivity and Derivatization Potential
The title compound is a powerful synthetic intermediate due to its three distinct reactive sites, allowing for a multitude of chemical transformations.
Reactions at the Aldehyde Moiety
The aldehyde group is the most versatile handle for derivatization.
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Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), a common linkage in bioactive molecules.[11]
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Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) provides α,β-unsaturated systems, which are precursors to a variety of other heterocycles and Michael acceptors.[12]
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Oxidation: Treatment with mild oxidizing agents (e.g., Oxone®, sodium chlorite) converts the aldehyde to the corresponding carboxylic acid, 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.
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Reduction: Reduction with sodium borohydride (NaBH₄) selectively yields the corresponding alcohol, (3-(4-nitrophenyl)-1H-pyrazol-4-yl)methanol.
Caption: Key reactivity pathways for synthetic diversification.
Reactions involving the Pyrazole N-H
The acidic proton on the pyrazole nitrogen (N1) can be readily removed by a base, and the resulting anion can be functionalized via:
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N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) to introduce substituents at the N1 position.
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N-Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl pyrazoles.
Transformations of the Nitrophenyl Group
The nitro group provides an additional site for modification.
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Reduction: The most common transformation is the reduction of the nitro group to an amine using reagents like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C). The resulting aniline derivative, 4-(4-amino-phenyl)-1H-pyrazole-4-carbaldehyde, opens up further derivatization possibilities, such as amide bond formation or diazotization.
Applications in Medicinal Chemistry and Drug Discovery
The structural features of 3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde make it an ideal starting point for the synthesis of compound libraries for high-throughput screening.
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Versatile Synthetic Intermediate: As detailed in Section 4, the compound serves as a trifunctional building block, enabling the rapid generation of molecular diversity.
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Bioactive Scaffold: The nitrophenyl-pyrazole core is present in molecules with reported antimicrobial and anti-inflammatory activities.[2][12] The aldehyde can be converted into various functional groups known to interact with biological targets.
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Library Synthesis Workflow: A typical workflow involves modifying the core structure at its three reactive sites to explore the structure-activity relationship (SAR).
Caption: Workflow for generating a diverse compound library from the core scaffold.
Conclusion
3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction, combined with its multiple points for chemical diversification, makes it an attractive starting material for the discovery of novel bioactive compounds and functional materials. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this versatile molecular scaffold.
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